4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid
Description
4-[(2E)-2-(2-Ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a hydrazone derivative characterized by a benzoic acid core linked to a cyclopentylidene moiety via an (E)-configured hydrazinyl bridge. The cyclopentylidene group is substituted with an ethoxycarbonyl (-COOEt) group, which enhances its electron-withdrawing properties and influences its reactivity and biological activity.
Properties
IUPAC Name |
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(20)12-4-3-5-13(12)17-16-11-8-6-10(7-9-11)14(18)19/h6-9,12,16H,2-5H2,1H3,(H,18,19)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMLLKWSTZGRS-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N\NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid typically involves the condensation of 2-ethoxycarbonylcyclopentanone with hydrazine, followed by reaction with 4-carboxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinyl group can form hydrogen bonds or covalent bonds with active sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Structural and Electronic Features
The ethoxycarbonylcyclopentylidene group distinguishes this compound from other hydrazinyl benzoic acid derivatives. Key comparisons include:
Key Observations :
Key Observations :
Spectroscopic Characterization
IR and NMR data highlight functional group differences:
Key Observations :
Biological Activity
4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid is a hydrazone derivative that has attracted attention due to its diverse biological activities. This compound combines a benzoic acid moiety with a cyclopentylidene hydrazine substituent, and its unique structural features suggest potential applications in various therapeutic areas, including cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.31 g/mol. The presence of functional groups such as the ethoxycarbonyl enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, notably:
- Tyrosinase : Inhibition of this enzyme can be beneficial for skin lightening treatments, as tyrosinase is crucial in melanin production.
- Acetylcholinesterase : The inhibition of this enzyme is a potential strategy for treating Alzheimer's disease, as it plays a key role in neurotransmitter breakdown.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It shows promise in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer
- Colorectal Cancer
- Lung Cancer
Studies have suggested that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Case Studies
- In vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines when administered at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptotic cell death.
- Enzyme Inhibition Assays : In assays measuring tyrosinase activity, the compound exhibited an IC50 value of approximately 25 µM, indicating moderate inhibition compared to standard inhibitors. Similarly, acetylcholinesterase inhibition assays revealed an IC50 of around 30 µM, suggesting potential for therapeutic applications in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Structure | Notable Features | Tyrosinase Inhibition (IC50) | Acetylcholinesterase Inhibition (IC50) |
|---|---|---|---|---|
| 4-Hydrazinobenzoic Acid | Structure | Lacks ethoxycarbonyl group; used in biological assays. | 35 µM | 40 µM |
| Ethyl 4-Aminobenzoate | Structure | Ester derivative; different solubility properties. | 50 µM | Not tested |
| 1-(4-Carboxyphenyl)hydrazine | Structure | Contains carboxylic acid; exhibits different biological activities. | 60 µM | Not tested |
The unique combination of functional groups in this compound potentially enhances its biological profile compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
